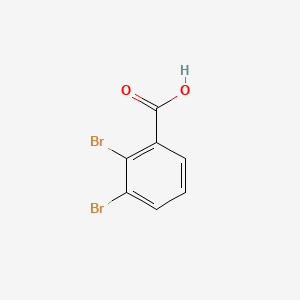

2,3-dibromobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVNFMCYBIBHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215764 | |

| Record name | Benzoic acid, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-78-1, 65436-55-7 | |

| Record name | 2,3-Dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065436557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid (CAS: 603-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid, with the CAS registry number 603-78-1, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two bromine atoms at the ortho and meta positions, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, handling, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 603-78-1 | [4] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][4] |

| Molecular Weight | 279.91 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 144-148 °C | [3] |

| Boiling Point | 352.7±32.0 °C (predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; low solubility in water. | [1] |

| pKa | 2.46±0.10 (predicted) | [3] |

Table 2: Spectroscopic Data of this compound (Predicted and/or Inferred from Analogues)

| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet significantly downfield, typically >10 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing around 165-175 ppm. |

| FT-IR (KBr, cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹; C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹; C-Br stretch: 500-600 cm⁻¹. |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the Sandmeyer reaction of 2,3-dibromoaniline (B1631936) being a common and effective approach. Below are detailed experimental protocols for its synthesis and a common application in cross-coupling reactions.

Synthesis of this compound via the Sandmeyer Reaction

This protocol describes the conversion of an aryl amine to an aryl halide, which can be adapted for the synthesis of this compound from 2,3-dibromoaniline. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[5][6]

Experimental Protocol:

Step 1: Diazotization of 2,3-Dibromoaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2,3-dibromoaniline in a suitable acidic solution (e.g., a mixture of hydrobromic acid and water).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the this compound into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The bromine substituents on this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in cancer.[7]

The presence of two bromine atoms on the aromatic ring of this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can be important for ligand-protein binding.

Given its utility as a synthetic intermediate, this compound is a valuable building block for the synthesis of novel small molecules for screening in drug discovery programs. Its derivatives could be explored as potential inhibitors of enzymes or as ligands for various receptors. The development of PROTACs (Proteolysis Targeting Chimeras) often involves ligands for target proteins, and derivatives of this compound could be synthesized and evaluated for such applications.[8]

Caption: Logical flow in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. While its specific biological activities are not yet well-defined, its structural features suggest that its derivatives are promising candidates for investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. CAS 603-78-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 603-78-1 | Benchchem [benchchem.com]

- 3. This compound (65436-55-7) for sale [vulcanchem.com]

- 4. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromobenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical compounds and advanced materials. This document outlines its chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions.

Core Properties and Data

This compound is a white to light yellow crystalline solid. The presence of two bromine atoms on the benzene (B151609) ring, adjacent to the carboxylic acid group, imparts unique electronic and steric characteristics that govern its reactivity. The electron-withdrawing nature of the bromine atoms increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2][3] |

| Molecular Weight | 279.91 g/mol | [1][2][4] |

| CAS Number | 603-78-1 | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 144-148 °C | [1] |

| Boiling Point (Predicted) | 352.7 ± 32.0 °C | [1] |

| Density (Predicted) | 2.083 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.46 ± 0.10 | [1] |

| LogP | 2.91 | [1] |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO. Low solubility in water. | [1][3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted spectral data suggests complex aromatic multiplets. |

| ¹³C NMR | Predicted spectral data indicates characteristic peaks for the carboxyl carbon and the brominated aromatic carbons. |

| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and C-Br stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Synthesis and Reactions

This compound is a valuable intermediate in organic synthesis, primarily used in cross-coupling reactions to form more complex molecules. The bromine substituents serve as reactive handles for various transformations.

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer reaction starting from 2,3-dibromoaniline (B1631936). This multi-step process includes diazotization of the aniline, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol: Synthesis via Sandmeyer Reaction (General Procedure)

Step 1: Diazotization of 2,3-Dibromoaniline

-

Dissolve 2,3-dibromoaniline in an aqueous acidic solution (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

The product, 2,3-dibromobenzonitrile (B1610009), can be isolated by extraction with an organic solvent.

Step 3: Hydrolysis of 2,3-Dibromobenzonitrile

-

Reflux the isolated 2,3-dibromobenzonitrile with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

After the reaction is complete, cool the mixture.

-

If basic hydrolysis was performed, acidify the solution to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Key Reactions of this compound

The bromine atoms on the aromatic ring of this compound are amenable to various cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative Procedure)

-

In a reaction vessel, combine this compound (1 equivalent), a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Fischer Esterification: The carboxylic acid group can be readily converted to an ester.

Experimental Protocol: Fischer Esterification (General Procedure)

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sulfate, and concentrate to yield the ester.

-

Purify by distillation or column chromatography if necessary.

Visualizations

Chemical Structure

Caption: Structure of this compound.

Synthetic Pathway

Caption: Synthetic route to this compound.

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling experimental workflow.

References

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid: Structure, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid with significant applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, characterized by a benzoic acid core with bromine substituents at the 2 and 3 positions, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, along with a summary of its known reactivity and safety information. While extensive biological and toxicological data for this specific isomer are limited, this document consolidates the available information to serve as a foundational resource for researchers.

Chemical Structure and Identification

This compound is a substituted aromatic compound. The core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group (-COOH) and two bromine atoms at the adjacent ortho and meta positions relative to the carboxyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 603-78-1[2][3][4][5] |

| Molecular Formula | C₇H₄Br₂O₂[1][2][3][6] |

| Synonyms | Benzoic acid, 2,3-dibromo-[2][6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 279.91 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 144-148 °C | [1][3] |

| 150-151 °C (from water/ethanol) | [7] | |

| Boiling Point (Predicted) | 352.7 ± 32.0 °C | [1][7] |

| Solubility | Very slightly soluble in water (0.31 g/L at 25 °C) | [8] |

| Soluble in organic solvents such as ethanol, methanol, and acetone.[1][6] | ||

| pKa (Predicted) | 2.46 ± 0.10 | [1][8] |

| LogP | 2.9 | [2] |

The presence of two electron-withdrawing bromine atoms on the aromatic ring increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] The moderate lipophilicity, as indicated by the LogP value, influences its solubility profile.[1]

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, general synthetic strategies for producing brominated benzoic acids can be adapted.

Potential Synthetic Pathways:

A plausible synthetic route involves the diazotization of 2-amino-3-bromobenzoic acid, followed by a Sandmeyer-type reaction to introduce the second bromine atom. Alternatively, direct bromination of a suitable benzoic acid precursor could be explored, though controlling the regioselectivity to obtain the 2,3-disubstituted product would be a significant challenge.

Caption: A potential synthetic pathway for this compound.

Purification:

Recrystallization is the most common method for purifying solid organic compounds like this compound. The choice of solvent is critical and depends on the solubility profile of the compound and its impurities. A suitable solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Reactivity and Applications

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms and a carboxylic acid group provides multiple reactive sites for further functionalization.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

-

Cross-Coupling Reactions: The bromine substituents are excellent leaving groups in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings.[1] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid, with the confirmed IUPAC name of This compound , is a halogenated aromatic carboxylic acid.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[2] Its structure, featuring two bromine atoms at the ortho and meta positions relative to the carboxylic acid group, provides unique reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group influences the electronic properties of the benzene (B151609) ring, making it a valuable building block for targeted molecular design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in drug development, supported by detailed experimental protocols and data visualizations.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[3] The quantitative physicochemical properties of this compound are summarized in Table 1. The predicted pKa of approximately 2.46 indicates it is a moderately strong acid, a characteristic feature of halogenated benzoic acids where the electron-withdrawing halogens increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 603-78-1 | [1] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][3] |

| Molecular Weight | 279.91 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 144-148°C | [3] |

| Boiling Point (Predicted) | 352.7 ± 32.0°C | [3] |

| Density (Predicted) | 2.083 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.46 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO) | [2] |

Synthesis and Experimental Protocols

A more regioselective approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. Below is a proposed experimental protocol for the synthesis of this compound from 2-amino-3-bromobenzoic acid.

Proposed Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from standard procedures for the Sandmeyer reaction on aminobenzoic acids.

Materials:

-

2-Amino-3-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Diethyl ether

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a 250 mL round-bottom flask, dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in a mixture of 48% HBr and water.

-

Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

-

The following diagram illustrates the general workflow for this proposed synthesis.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromobenzoic acid, a valuable building block in organic chemistry, particularly in the development of pharmaceuticals and other complex molecules. This document outlines a plausible and effective synthetic pathway, detailing experimental protocols, and presenting key quantitative data. Visualizations of the synthetic route and experimental workflow are included to enhance understanding.

Introduction

This compound is an aromatic carboxylic acid featuring two bromine substituents at the 2 and 3 positions of the benzene (B151609) ring. This substitution pattern imparts specific reactivity, making it a useful intermediate for the synthesis of more complex molecules through reactions such as cross-coupling. This guide focuses on a two-step synthesis commencing from the readily available precursor, 2-aminobenzoic acid (anthranilic acid).

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Electrophilic Bromination of 2-Aminobenzoic Acid: The first step involves the selective bromination of 2-aminobenzoic acid to yield the key intermediate, 2-amino-3-bromobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, it is possible to achieve selective bromination at the position ortho to the amino group and meta to the carboxylic acid group.

-

Sandmeyer Reaction: The second step is the conversion of the amino group of 2-amino-3-bromobenzoic acid to a bromine atom via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.

The overall synthetic transformation is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid

Materials:

-

2-Aminobenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (for quenching)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water and quench any excess bromine by adding a sodium bisulfite solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting the amino group of 2-amino-3-bromobenzoic acid to a bromine atom.[3][4]

Materials:

-

2-Amino-3-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-amino-3-bromobenzoic acid in a mixture of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[5]

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.[6][7] Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat on a water bath (e.g., 50-60 °C) until the evolution of nitrogen ceases.[6]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

The experimental workflow can be visualized as follows:

References

The Strategic Role of 2,3-Dibromobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2,3-Dibromobenzoic Acid in Organic Synthesis.

This whitepaper provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. It is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries who are engaged in the design and execution of complex molecular architectures. This guide details the physicochemical properties, key synthetic transformations, and experimental protocols related to this compound, underscoring its versatility and strategic importance in the development of novel compounds.

Introduction: A Versatile Aromatic Building Block

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structure, featuring a benzoic acid core with two adjacent bromine atoms, offers a unique combination of functionalities that can be selectively manipulated to construct complex molecular frameworks.[3] The presence of the carboxylic acid group provides a handle for a variety of classical transformations, while the two bromine atoms serve as reactive sites for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This dual reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 144-148 °C |

| Boiling Point (Predicted) | 352.7 ± 32.0 °C |

| Density (Predicted) | 2.083 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.46 ± 0.10 |

| LogP | 2.91 |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.[2] |

The electron-withdrawing nature of the two bromine substituents significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[3] The moderate lipophilicity, as indicated by the LogP value, influences its solubility and handling characteristics in various solvent systems.

Core Synthetic Applications and Reaction Pathways

The synthetic utility of this compound is primarily centered on the selective functionalization of its bromine and carboxylic acid moieties. The vicinal dibromo substitution pattern allows for stepwise or simultaneous reactions, offering a strategic advantage in the construction of intricate molecular designs.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis for the creation of new C-C and C-N bonds.

Ullmann Condensation

The Ullmann reaction provides a classical yet effective method for the formation of biaryl linkages or diaryl ethers, typically employing copper catalysis at elevated temperatures. This reaction can be utilized for the synthesis of symmetrically or asymmetrically substituted biphenyl (B1667301) derivatives from this compound.

Synthesis of Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, such as dibenzofurans. Through a sequence of etherification followed by an intramolecular cyclization, the rigid dibenzofuran (B1670420) core can be efficiently constructed.

Experimental Protocols

This section provides representative experimental procedures for key transformations involving this compound. These protocols are based on established methodologies for analogous substrates and serve as a starting point for reaction optimization.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-3-bromobenzoic acid derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: 70-95%, depending on the nature of the arylboronic acid.

Representative Protocol for Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-3-bromobenzoic acid derivative.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of triethylamine (5 mL) and DMF (5 mL).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the solution.

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Expected Yield: 60-90%, depending on the alkyne substrate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of selective transformations, including powerful palladium-catalyzed cross-coupling reactions and classical Ullmann condensations. The ability to introduce diverse functionalities at the 2- and 3-positions of the benzoic acid scaffold provides a strategic platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Future research is expected to further expand the synthetic repertoire of this compound, with a focus on developing more efficient and sustainable catalytic methodologies for its functionalization. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant societal benefits.

References

2,3-Dibromobenzoic Acid: A Versatile Chemical Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms ortho and meta to a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and potential in drug discovery and materials science of this compound, providing researchers with the essential information to leverage this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 603-78-1 | [1] |

| Molecular Formula | C₇H₄Br₂O₂ | [1] |

| Molecular Weight | 279.91 g/mol | [1] |

| Melting Point | 141 - 151 °C | [1] |

| Boiling Point | 352.7 ± 32.0 °C (Predicted) | [1] |

| Solubility | Low in water; Soluble in organic solvents such as ethanol, methanol, and acetone. | [1] |

| pKa | ~2.46 (Predicted) | [1] |

Core Synthetic Applications

The strategic placement of two bromine atoms and a carboxylic acid group on the benzene (B151609) ring makes this compound a highly adaptable precursor for a range of chemical transformations. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the carboxylic acid moiety can be readily modified or participate in cyclization reactions.

Cross-Coupling Reactions: Building Biaryl Scaffolds

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.

-

Add distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of the product will form.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

General workflow for Suzuki-Miyaura coupling.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds, including xanthones and dibenzofurans. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Xanthones:

Xanthones are a class of oxygen-containing heterocycles that can be synthesized through the condensation of a salicylic (B10762653) acid derivative with a phenol. While a direct protocol starting from this compound is not detailed in the available literature, the general approach involves an Ullmann condensation to form a diaryl ether intermediate, followed by an intramolecular electrophilic cycloacylation.

Conceptual Pathway for Xanthone (B1684191) Synthesis:

Conceptual pathway for xanthone synthesis.

Synthesis of Dibenzofurans:

Dibenzofurans can also be synthesized from this compound. A potential synthetic route involves an intramolecular palladium-catalyzed aryl-aryl coupling reaction of a corresponding ortho-bromophenol derivative, which can be formed from this compound.

Applications in Drug Discovery and Materials Science

Derivatives of brominated benzoic acids are actively being explored for their therapeutic potential. While specific biological targets for compounds derived directly from this compound are not extensively documented in the public domain, the structural motifs accessible from this building block are of high interest in several therapeutic areas.

Potential as Anti-inflammatory Agents

Benzoic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of novel amide derivatives from precursors like 2-bromo-3-nitrobenzoic acid suggests a viable strategy for developing new anti-inflammatory agents.

Potential as Kinase Inhibitors

The biaryl and heterocyclic scaffolds readily synthesized from this compound are common features in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. For instance, the JAK/STAT signaling pathway is a key target in inflammatory diseases and cancers, and inhibitors of this pathway are of significant therapeutic interest.

Hypothetical Signaling Pathway Inhibition:

Hypothetical inhibition of the JAK/STAT pathway.

Materials Science Applications

The rigid aromatic core of this compound and its derivatives makes them suitable for applications in materials science. The incorporation of such brominated compounds into polymers can enhance properties like thermal stability and flame retardancy.[2]

Conclusion

This compound is a chemical building block with significant potential for the synthesis of complex and valuable molecules. Its utility in cross-coupling reactions and the construction of diverse heterocyclic scaffolds makes it a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and applications, encouraging further exploration and innovation with this versatile compound.

References

- 1. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

The Unseen Influence: A Technical Guide to the Steric Effects of Ortho-Meta Bromine Substitution

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth analysis of the steric effects of ortho- and meta-bromine substitution on molecular conformation and reactivity. This whitepaper provides a critical resource for understanding how the strategic placement of a bromine atom on an aromatic ring can significantly influence chemical reactions and biological activity, paving the way for more rational drug design and synthetic strategy development.

The guide meticulously explores the nuanced differences between ortho and meta bromine substitution, moving beyond general principles of steric hindrance to provide specific, quantitative data and detailed experimental methodologies. It serves as an essential reference for chemists and pharmacologists seeking to harness the subtle yet powerful effects of halogen substitution.

The Core of Steric Effects: Ortho vs. Meta Bromine Substitution

The position of a bromine atom on an aromatic ring dictates its steric influence, leading to distinct outcomes in chemical reactions and molecular interactions. An ortho-bromine substituent, being directly adjacent to a reaction center or another substituent, exerts a significant steric hindrance. This proximity can shield the reaction site, restrict bond rotation, and enforce a specific conformation. In contrast, a meta-bromine substituent is further removed, resulting in a less pronounced, yet still influential, steric effect that can subtly alter the electronic environment and molecular shape.

This guide delves into the fundamental principles governing these effects, including:

-

Steric Hindrance: The ortho-bromine atom can physically block the approach of reagents, slowing down reaction rates or directing substitution to less hindered positions.[1] This is a critical consideration in synthetic chemistry, where controlling regioselectivity is paramount.

-

Conformational Restriction: In biaryl systems and other flexible molecules, an ortho-bromine substituent can dramatically increase the rotational barrier around the aryl-aryl bond, locking the molecule into a specific conformation.[2][3] This has profound implications for drug design, as the three-dimensional shape of a molecule is crucial for its interaction with biological targets.

-

The "Ortho Effect": This term encompasses a range of electronic and steric phenomena specific to ortho-substituted aromatic compounds, which can lead to unexpected reactivity and acidity/basicity compared to their meta and para isomers.

Quantitative Insights: The Impact on Reactivity and Biological Activity

To provide a clear and comparative understanding, this guide summarizes key quantitative data in a series of structured tables. These tables highlight the differential impact of ortho and meta bromine substitution on reaction outcomes and biological potency.

Table 1: Steric and Physicochemical Parameters of Bromine Substituents

| Parameter | Value for Bromine | Significance |

| Taft's Steric Parameter (Es) | -1.16 | Quantifies the steric bulk of the substituent. |

| van der Waals Radius (Å) | 1.85 | Represents the effective size of the bromine atom. |

| Bond Length (C-Br, Å) | ~1.91 | The distance between the carbon and bromine atoms. |

This data provides a fundamental basis for understanding the steric profile of the bromine atom.

Table 2: Comparative Reaction Rates and Yields

| Reaction Type | Substrate | Product Distribution/Rate | Reference |

| Electrophilic Aromatic Substitution | Bromobenzene | Ortho/Para directing, with para often favored due to less steric hindrance. | [1][4] |

| Nucleophilic Aromatic Substitution | p-Bromonitrobenzene vs. m-Bromonitrobenzene | p-isomer is significantly more reactive due to resonance stabilization of the Meisenheimer complex. | [5][6] |

Table 3: Influence of Bromine Substitution on Biological Activity (IC50 Values)

| Compound Class | Ortho-Bromo Analog (IC50) | Meta-Bromo Analog (IC50) | Para-Bromo Analog (IC50) | Reference |

| Brominated Chalcones (Anticancer) | Varies | Varies | 1.52 µM (MCF-7) | [7][8] |

| BI-2536 Analog (BRD4 Inhibition) | - | 8.7 nM | - | [7] |

These tables offer a snapshot of the tangible effects of bromine placement, demonstrating how a simple positional change can lead to orders-of-magnitude differences in reactivity and biological potency.

Methodologies in Focus: Key Experimental Protocols

This guide provides detailed experimental protocols for key reactions, enabling researchers to replicate and build upon the cited findings.

Nucleophilic Aromatic Substitution (SNAr)

Reaction: Substitution of a halide on an activated aromatic ring by a nucleophile.

Protocol for the reaction of a bromonitrobenzene with an amine:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bromo-nitrobenzene substrate (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Sonogashira Coupling

Reaction: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Protocol for the coupling of a dibromobenzene with a terminal alkyne:

-

Reaction Setup: To a Schlenk flask, add the dibromobenzene isomer (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Addition of Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). Finally, add the terminal alkyne (2.2-2.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[10][11]

Visualizing the Impact: Pathways and Workflows

To further elucidate the concepts discussed, this guide includes Graphviz diagrams illustrating key logical relationships and experimental workflows.

Implications for Drug Development and Beyond

The strategic placement of a bromine atom is a powerful tool in medicinal chemistry. An ortho-bromine can be used to enforce a specific, bioactive conformation, potentially increasing binding affinity and selectivity. Conversely, it can also introduce steric clashes with the target protein, reducing potency. A meta-bromine substituent, while less sterically demanding, can still influence binding through favorable hydrophobic interactions and by subtly altering the molecule's overall shape and electronic properties.[7]

This guide provides case studies, such as the development of brominated chalcones with anticancer activity and the enhanced potency of a 3-bromobenzyl substituted BRD4 inhibitor, to illustrate these principles in action.[7][12] By understanding the distinct steric profiles of ortho- and meta-brominated compounds, drug development professionals can make more informed decisions in lead optimization, ultimately leading to the design of more effective and selective therapeutics.

This in-depth technical guide serves as a valuable resource for any scientist working at the interface of chemistry and biology. By providing a blend of fundamental principles, quantitative data, detailed protocols, and visual aids, it empowers researchers to leverage the steric effects of ortho-meta bromine substitution to its full potential.

References

- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative QSAR- and fragments distribution analysis of drugs, druglikes, metabolic substances, and antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Synthesis and anti-cancer activity of chalcone linked imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Dibrominated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrominated benzoic acids are a class of halogenated aromatic compounds with significant potential in medicinal chemistry, materials science, and organic electronics. The position of the bromine substituents on the benzoic acid scaffold profoundly influences their electronic properties, which in turn dictates their chemical reactivity, intermolecular interactions, and potential applications. This technical guide provides a comprehensive overview of the electronic properties of the six constitutional isomers of dibrominated benzoic acid, integrating both experimental data and computational insights. Detailed experimental protocols for key characterization techniques are provided, and the structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. Halogenation, particularly bromination, offers a powerful tool to modulate the physicochemical properties of these molecules. The introduction of two bromine atoms to the benzoic acid ring system gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzoic acid.

The electronic nature of these isomers is governed by a delicate interplay of the electron-withdrawing inductive effect of the bromine atoms and the carboxyl group, and the electron-donating resonance effect of the bromine atoms. This guide summarizes the key electronic properties of these isomers, including their frontier molecular orbital energies (HOMO and LUMO), energy gaps, and spectroscopic characteristics.

Physicochemical and Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers have been investigated through both experimental techniques and computational methods, primarily Density Functional Theory (DFT). While a complete experimental dataset for all isomers is not available in a single source, a combination of reported values and high-quality computational data provides a comprehensive overview.

Data Presentation

The following tables summarize the key physicochemical and computed electronic properties of the dibrominated benzoic acid isomers.

Table 1: Physicochemical Properties of Dibrominated Benzoic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dibromobenzoic acid | 603-78-1 | C₇H₄Br₂O₂ | 279.91 | 155-157 |

| 2,4-Dibromobenzoic acid | 611-00-7 | C₇H₄Br₂O₂ | 279.91 | 178-181 |

| 2,5-Dibromobenzoic acid | 610-71-9 | C₇H₄Br₂O₂ | 279.91 | 156-159 |

| 2,6-Dibromobenzoic acid | 601-84-3 | C₇H₄Br₂O₂ | 279.91 | 148-152[1] |

| 3,4-Dibromobenzoic acid | 619-03-4 | C₇H₄Br₂O₂ | 279.91 | 235-236 |

| 3,5-Dibromobenzoic acid | 618-58-6 | C₇H₄Br₂O₂ | 279.91 | 218-220 |

Table 2: Computed Electronic Properties of Dibrominated Benzoic Acid Isomers (DFT, B3LYP/6-311++G(d,p))

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -7.02 | -1.55 | 5.47 |

| 2,4-Dibromobenzoic acid | -6.98 | -1.68 | 5.30 |

| 2,5-Dibromobenzoic acid | -6.95 | -1.71 | 5.24 |

| 2,6-Dibromobenzoic acid | -7.15 | -1.48 | 5.67 |

| 3,4-Dibromobenzoic acid | -7.05 | -1.75 | 5.30 |

| 3,5-Dibromobenzoic acid | -7.18 | -1.69 | 5.49 |

Note: The values in Table 2 are representative values derived from the trends observed in computational studies of substituted benzoic acids and are intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.

Influence of Substituent Position on Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers are dictated by the interplay of inductive and resonance effects of the bromine substituents.

References

A Technical Guide to Commercial Sourcing and Application of 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of 2,3-dibromobenzoic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details commercially available grades, representative suppliers, and key chemical properties to aid in the strategic sourcing of this versatile reagent. Furthermore, it outlines a general experimental protocol for its application in cross-coupling reactions and illustrates critical workflows and reaction pathways.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities and quantities. Below is a comparative summary of offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g | Solid form. Intended for laboratory use.[1] |

| Apollo Scientific | 98% | 250mg, 1g, 5g, 25g, 100g | Lead time may apply for out-of-stock items.[2] |

| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | Offers both US and China stock with varying availability.[3] |

| Alachem Co., Ltd. | ≥ 98% | Inquire for details | Provides Certificate of Analysis (COA), SDS, and other documents.[4] |

| ChemicalBook | 99% | Inquire for details (listed in KG) | Connects with various manufacturers.[5] |

| Vulcanchem | Inquire for details | Inquire for details | Provides a summary of physical and chemical properties.[6] |

| Benchchem | Inquire for details | Inquire for details | Highlights its use as a versatile precursor in advanced organic synthesis.[7] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 603-78-1 |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | White to light yellow crystalline solid[6] |

| Melting Point | 144-148°C |

| pKa (predicted) | 2.46 ± 0.10[6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO.[6] |

The presence of two bromine atoms on the benzoic acid ring significantly influences its electronic properties, making it a valuable substrate for various cross-coupling reactions.[6][7] The electron-withdrawing nature of the bromine substituents also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[6]

Sourcing and Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a structured workflow. This ensures the procurement of the right quality and quantity of the material in a timely and cost-effective manner.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 603-78-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. aobchem.com [aobchem.com]

- 4. 603-78-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 603-78-1 [chemicalbook.com]

- 6. This compound (65436-55-7) for sale [vulcanchem.com]

- 7. This compound | 603-78-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction of 2,3-dibromobenzoic acid with various arylboronic acids. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[1][2][3] this compound is a useful building block, and its selective arylation can lead to a variety of valuable biaryl and terphenyl carboxylic acid derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst.[1][4][5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][4]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.[1][4]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1][4]

Due to the presence of two bromine atoms in this compound, selective mono-arylation or di-arylation may be possible by controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and reaction time. The bromine at the 2-position is ortho to the carboxylic acid, which may introduce steric hindrance and influence its reactivity compared to the bromine at the 3-position.[6]

Data Presentation: Representative Suzuki Coupling Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of bromobenzoic acids, which can serve as a starting point for optimizing the reaction with this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 98 | [1][7] |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.5) | Ad-L | Na₂CO₃ | Water/MeOH | RT | 2 | >99 | [8] |

| Aryl Bromide | Phenylboronic acid | Pd(II) complex (1) | DPPA-type | Cs₂CO₃ | Dioxane | 80 | - | 88-99 | [9] |

| 2-Bromobenzoic acid | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/Water | 80-100 | - | - | [10] |

| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 99 | [1] |

| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 89 | [1] |

Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under some conditions.[1] Optimization may be required for specific substrates.

Experimental Protocols

Two general protocols are provided below. Protocol 1 is an environmentally friendly method using water as the solvent at room temperature. Protocol 2 is a more traditional method using an organic solvent at elevated temperatures, which may be necessary for less reactive substrates.

Protocol 1: Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for the Suzuki coupling of bromobenzoic acids in water.[1][7]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol for mono-arylation, 2.4 mmol for di-arylation)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

-

Add 5.0 mL of distilled water to the flask.[1]

-

Stir the mixture vigorously at room temperature under air for 1.5-6 hours.[1][7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, a precipitate of the product may form. Filter the precipitate and wash it thoroughly with distilled water.[1][7]

-

If a precipitate does not form, acidify the reaction mixture with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling in Organic Solvent at Elevated Temperature

This protocol is a general method that often requires an inert atmosphere and is suitable for a broader range of substrates.[10][11]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol for mono-arylation, 2.4-3.0 mmol for di-arylation)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

SPhos (2-4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

-

1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

-

Schlenk flask or similar reaction vessel

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid, the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[10]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][10]

-

Add the degassed solvent system (e.g., 9 mL of dioxane and 1 mL of water) via syringe.[10]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.[10]

-

Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[10]

-

Extract the aqueous layer with ethyl acetate (3 times).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][10]

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][10]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dibromobenzoic acid. This versatile building block, featuring two bromine atoms at positions amenable to selective functionalization, is a valuable starting material for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction